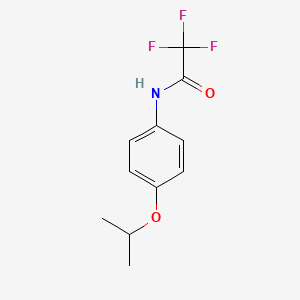![molecular formula C20H22FN3O3 B5636469 1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)
1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that may include nucleophilic substitution reactions, ester hydrolysis, and cycloaddition reactions. A study by Zhou et al. (2021) on a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, outlines a high-yield synthetic method from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021). This approach may offer insights into potential synthetic routes for the target compound, emphasizing the importance of selecting suitable precursors and reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques like NMR spectroscopy, mass spectrometry, and crystal structure analysis. For example, McLaughlin et al. (2016) provided an extensive analytical characterization of a research chemical, including its crystal structure analysis, highlighting the utility of these techniques in confirming molecular structures (McLaughlin et al., 2016). Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Isoxazole and pyrrolidine derivatives are known for their reactivity and utility in various chemical reactions. A study by Kumar and Perumal (2007) on the cycloaddition of azomethine ylide to tetrahydro-4(1H)-pyridinones resulting in spiro-pyrrolidines and subsequent formation of mono-spiro-isoxazolines underlines the potential for cycloaddition reactions involving isoxazole groups (Kumar & Perumal, 2007). These findings may suggest pathways for modifying or functionalizing the compound .
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on related compounds can provide insights into the expected physical properties of the target compound. For instance, research on the crystal structure and DFT study of a compound containing 2-fluorophenyl and imidazo[1,2-a]pyridine-2-carboxamide groups showed that the molecular structure optimized by DFT is consistent with the crystal structure, offering predictions about its physicochemical properties (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and potential for forming derivatives, are central to its applications in synthesis and drug design. The functional groups present in the compound, such as isoxazole, fluorophenyl, and pyrrolidine, play a significant role in determining these properties. Research by Nural et al. (2018) on the synthesis and antimicrobial activity of pyrrolidine-2-carboxylate derivatives showcases the impact of structural variations on chemical behavior and biological activity, which could be relevant for understanding the chemical properties of the target compound (Nural et al., 2018).
特性
IUPAC Name |
1-cyclopentyl-N-[[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-8-4-3-7-16(17)18-10-15(27-23-18)11-22-20(26)13-9-19(25)24(12-13)14-5-1-2-6-14/h3-4,7-8,10,13-14H,1-2,5-6,9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEDTBMVYGOCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=CC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)
![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)
![1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)

![6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636439.png)
![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)

![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)
![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)
![5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)